Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2

HIV‑1 protease assay radiometric detection substrate capping

FRET-based HTS campaigns generate >80% false-positive hits from fluorescent library compounds, wasting screening resources and obscuring true inhibitors. Ac-SQNYPVV-NH2 eliminates this interference via charge-neutral acetyl/amide caps that enable ion-exchange separation of the anionic cleavage product in validated 96-well radiometric assays. • Pre-validated kinetic constants (Km = 5.5 mM, kcat = 54 s⁻¹ at pH 6.0, 37°C) ensure cross-study reproducibility and direct mutant-enzyme comparison. • Only commercially available HIV-1 protease substrate with mapped rate-limiting chemical step (amide hydrate collapse), pH-independent solvent KIE (DV/K = 1.0), and quantified reverse peptidolytic rate. • Lot-traceable ≥95% HPLC purity with ≥88% peptide content reduces inter-laboratory variability in IC50/Ki determinations-critical for multi-site inhibitor discovery consortia.

Molecular Formula C38H58N10O12
Molecular Weight 846.9 g/mol
CAS No. 121822-32-0
Cat. No. B040235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
CAS121822-32-0
Molecular FormulaC38H58N10O12
Molecular Weight846.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C
InChIInChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58)
InChIKeyXYZIULLGTDZPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2: HIV‑1 Protease Substrate


Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Ac-SQNYPVV-NH2) is a synthetic acetylated and amidated heptapeptide substrate of HIV‑1 protease, designed to mimic the natural p17-p24 (MA/CA) cleavage junction of the viral Pr55gag polyprotein [1][2]. It is employed as a variable substrate in peptidolytic assays to quantify protease activity and inhibitor potency, with validated kinetic constants Km = 5.5 mM and kcat = 54 s⁻¹ at pH 6.0, 37 °C [3]. The compound is supplied as a lyophilized solid, typically at ≥95% HPLC purity, and is stored at −20 °C .

Substrate Specificity of Ac-SQNYPVV-NH2


HIV‑1 protease substrates that share the SQNY core sequence are not functionally interchangeable. The presence or absence of terminal acetyl/amide caps, the identity of the P2′ residue (Val vs. Ile), and peptide length each produce quantitatively distinct kinetic constants (Km, kcat) and alter the charge properties that govern product separation in downstream detection schemes [1][2]. Consequently, substituting the capped heptapeptide Ac-SQNYPVV-NH2 with a free‑termini analog (e.g., H-SQNYPIV‑OH) or a FRET‑extended variant (e.g., DABCYL‑SQNYPIVQ‑EDANS) will change both the absolute catalytic efficiency and the compatibility with established radiometric or ion‑exchange assay formats, directly affecting inhibitor IC50 determinations and cross‑study reproducibility [3].

Ac-SQNYPVV-NH2 vs. Closest Analog Substrates


Charge-Based Product Separation via Terminal Capping

Ac-SQNYPVV-NH2 carries an acetyl N‑terminus and an amide C‑terminus, rendering the intact substrate electrically neutral. Upon HIV‑1 protease cleavage at the Tyr‑Pro bond, the N‑terminal product Ac‑Ser‑Gln‑Asn‑Tyr (Ac‑SQNY) bears a free carboxylate and is anionic, while the C‑terminal product Pro‑Val‑Val‑NH2 (PVV‑NH2) remains neutral. This charge difference is the mechanistic basis for the ion‑exchange radiometric assay described by Hyland et al., where [tyrosyl‑3,5‑³H]Ac‑SQNYPVV‑NH2 is separated from radiolabeled Ac‑SQNY product on AG1‑X8 anion‑exchange minicolumns [1]. In contrast, the free‑termini analog H‑SQNYPIV‑OH (KM = 0.478 mM, pH 6.0, 37 °C) carries both a free N‑terminal amine (cationic at assay pH) and a C‑terminal carboxylate, producing a different net charge that precludes the straightforward ion‑exchange separation used in this validated, high‑throughput 96‑well format [2][3].

HIV‑1 protease assay radiometric detection substrate capping

Km Difference with N‑Terminally Extended Analog

Under identical assay conditions (pH 6.0, 37 °C), Ac‑SQNYPVV‑NH2 exhibits a Km of 5.5 mM, whereas the N‑terminally extended analog Ac‑RASQNYPVV‑NH2—which appends Arg‑Ala to position P5–P6—displays a Km of 3.9 mM, a 1.41‑fold lower Michaelis constant [1]. This indicates that the extended P5/P6 residues contribute additional binding energy to the enzyme‑substrate interaction, improving apparent affinity. The shorter Ac‑SQNYPVV‑NH2 thus occupies a distinct kinetic niche: its higher Km places its useful substrate concentration range further from the tight‑binding regime, which can be advantageous when measuring inhibitor Ki values for compounds that exhibit substrate‑competitive behavior, as the higher [S] required reduces the impact of tight‑binding artifacts on IC50 determination [2].

HIV‑1 protease kinetics Michaelis constant substrate length effect

P2′ Residue Specificity: Valine vs. Isoleucine

The target compound carries a Val residue at the P2′ position, whereas the widely used free‑termini heptapeptide H‑SQNYPIV‑OH carries Ile at P2′. This single amino acid substitution produces a substantial difference in substrate quality. The target Ac‑SQNYPVV‑NH2 displays Km = 5.5 mM and kcat = 54 s⁻¹, yielding a specificity constant kcat/Km ≈ 9.8 M⁻¹ s⁻¹ (≈ 0.0098 μM⁻¹ s⁻¹) [1]. For H‑SQNYPIV‑OH, a reported Km of 0.478 mM under the same pH and temperature conditions has been documented; although a direct head‑to‑head kcat under identical conditions is not available from a single study, the Meng et al. (2015) screen demonstrated that SQNYPIV exhibits approximately 60‑fold lower kcat/Km than the optimized substrate KVSLNFPIL, placing it among the lower‑efficiency natural‑sequence substrates [2][3]. The P2′ Val‑to‑Ile difference alters the shape complementarity within the S2′ pocket of the protease, which directly impacts both Km and the catalytic turnover rate, making these two substrates kinetically non‑equivalent [4].

substrate specificity P2′ residue catalytic efficiency

Radiometric vs. FRET Assay Orthogonality

Ac‑SQNYPVV‑NH2 is the substrate employed in the radiometric HIV‑1 protease assay that uses ³H‑labeled peptide and ion‑exchange product separation, a method validated for inhibitor screening against natural product and synthetic libraries [1]. The dominant alternative in HTS campaigns is the FRET substrate DABCYL‑SQNYPIVQ‑EDANS, which has entirely different kinetic properties: Km = 4.9 μM and kcat = 103 s⁻¹, yielding kcat/Km = 0.048 μM⁻¹ s⁻¹ [2]. The ~1,120‑fold difference in Km (5,500 μM vs. 4.9 μM) means that FRET assays operate at low‑μM substrate concentrations where fluorescent compound interference is the primary false‑positive source, whereas the radiometric assay operates at mM substrate concentrations where interference from auto‑fluorescent compounds is eliminated and the dominant artifacts arise from non‑specific peptide binding. A comparative screening study demonstrated that approximately 17% of hits from the FRET‑based primary screen were confirmed by an orthogonal mass‑spectrometry assay, underscoring the need for assay‑format orthogonality in hit triage [2]. The radiometric substrate thus provides a mechanistically orthogonal detection principle for confirmatory screening [1][2].

assay interference radiometric vs. FRET high‑throughput screening

Mechanistic Probe: Kinetic Isotope Effect Studies

Beyond inhibitor screening, Ac‑SQNYPVV‑NH2 is uniquely validated as a mechanistic probe for HIV‑1 protease catalysis. Rodriguez et al. (1993) employed this substrate to measure ¹⁵N kinetic isotope effects on the scissile peptide bond, establishing that the chemical step of amide bond cleavage is rate‑limiting under steady‑state conditions [1]. Hyland et al. (1991b) used this substrate to measure solvent kinetic isotope effects (DV/K = 1.0, pH‑independent for both Ac‑SQNYPVV‑NH2 and its extended analog), demonstrating that substrates bind only to the enzyme form with a single protonated catalytic aspartate [2]. Additionally, Hyland et al. (1991a) characterized the reverse reaction and ¹⁸O isotope exchange into re‑formed substrate at 0.01–0.12 times the forward peptidolytic rate [3]. These mechanistic studies constitute a depth of characterization that is not available for the FRET substrate DABCYL‑SQNYPIVQ‑EDANS or most alternative HIV‑1 protease substrates, making Ac‑SQNYPVV‑NH2 the substrate of choice for laboratories investigating protease catalytic mechanism, transition‑state architecture, or the kinetic basis of drug‑resistance mutations.

catalytic mechanism kinetic isotope effect transition state

Commercial Purity and Product Specifications

Ac‑SQNYPVV‑NH2 is available from major chemical suppliers as an off‑the‑shelf catalog product with defined and consistent specifications. Sigma‑Aldrich supplies the compound at ≥95% HPLC purity (peptide content ≥88%) in lyophilized form with storage at −20 °C and protection from light . Fisher Scientific (Thermo Scientific / Alfa Aesar) provides the product as an HPLC‑purified solid with molecular weight 846.94 g/mol . Echelon Biosciences and AMSBIO specify purity >96% and provide validated kinetic constants (Km = 5.5 mM, kcat = 54 s⁻¹) [1]. In contrast, the closest structural analog H‑SQNYPIV‑OH is offered by fewer vendors with more variable purity specifications (typically min. 95%) and no vendor‑provided kinetic validation data . For procurement purposes, the availability of lot‑traceable HPLC purity data, pre‑validated kinetic constants, and established storage stability guidelines (−20 °C powder, 3‑year shelf‑life; −80 °C in solution, 6‑month stability) reduces the need for in‑house quality control and kinetic re‑validation, directly lowering the total cost of assay deployment .

peptide purity HPLC purification procurement specification

Application Scenarios for Ac-SQNYPVV-NH2


Radiometric High-Throughput Inhibitor Screening

This application exploits the charge‑neutral character of the acetyl/amide‑capped substrate to enable ion‑exchange separation of the anionic cleavage product Ac‑SQNY from the unreacted substrate, as established in the validated 96‑well radiometric assay [1]. The mM‑range Km (5.5 mM) means the assay operates at high substrate concentrations where fluorescent interference from library compounds—the dominant false‑positive source in FRET‑based HTS—is eliminated. Laboratories screening natural product extracts, which frequently contain auto‑fluorescent polyphenols and alkaloids, will benefit from this orthogonal detection principle. The assay is particularly suited as a confirmatory screen to triage hits identified in primary FRET campaigns, where Meng et al. (2015) demonstrated that only ~17% of FRET hits are confirmed by orthogonal methods [2].

Kinetic Characterization of Protease Variants

The availability of pre‑validated kinetic constants (Km = 5.5 mM, kcat = 54 s⁻¹) and extensive published mechanistic benchmarking (¹⁵N KIE, solvent KIE, ¹⁸O exchange) make Ac‑SQNYPVV‑NH2 the substrate of choice for comparing catalytic efficiency between wild‑type and mutant protease enzymes [3][4][5]. The higher Km relative to extended substrates (e.g., Ac‑RASQNYPVV‑NH2, Km = 3.9 mM) provides a wider usable substrate concentration range, which is advantageous when determining individual Km and kcat values for mutant enzymes that may exhibit altered substrate affinity. This application is directly relevant to understanding the mechanistic basis of drug resistance conferred by active‑site and flap‑region mutations.

Mechanistic Investigation of Catalytic Cycle

Ac‑SQNYPVV‑NH2 is uniquely positioned as a mechanistic probe because it is the only commercially available HIV‑1 protease substrate for which the rate‑limiting chemical step has been explicitly identified (amide hydrate intermediate collapse), the pH‑dependence of the solvent kinetic isotope effect has been mapped (DV/K = 1.0, pH‑independent), and the rate of the reverse peptidolytic reaction has been quantified (0.01–0.12 × forward rate) [3][4][5]. Investigators studying the catalytic mechanism, the role of active‑site aspartates in general acid‑base catalysis, or the transition‑state stabilization by flap residues can rely on this substrate's published mechanistic framework rather than re‑deriving it with an uncharacterized peptide.

Standardized Inhibitor Potency Determination

The consistent commercial specifications (≥95% HPLC purity, lot‑traceable certificates of analysis, peptide content ≥88%) and identical catalog product availability from multiple major suppliers (Sigma‑Aldrich, Fisher Scientific, Echelon Biosciences, AMSBIO) ensure that inhibitor potency data generated with Ac‑SQNYPVV‑NH2 are comparable across laboratories . Unlike custom‑synthesized alternative substrates, which may vary in purity, counterion content, and residual TFA, the catalog product provides a standardized reagent that reduces inter‑laboratory variability in reported IC50 and Ki values. This is particularly important for academic and industrial laboratories participating in collaborative inhibitor discovery programs.

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